
Ethyl 7-chloro-6-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 7th position, a cyclohexyl group at the 6th position, a hydroxy group at the 4th position, and an ethyl ester group at the 3rd position
準備方法
The synthesis of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The chloro and cyclohexyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the cyclohexyl group can be introduced using cyclohexyl bromide in the presence of a base.
Hydroxylation: The hydroxy group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents like ethanol, dichloromethane, and water. Major products formed from these reactions include ketones, alcohols, amines, and carboxylic acids.
科学的研究の応用
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets like enzymes and receptors.
Biological Research: The compound is used in studies related to cell signaling pathways and gene expression due to its ability to modulate biological processes.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
ETHYL 7-CHLORO-6-FLUORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE: This compound has a fluorine atom instead of a cyclohexyl group, which may alter its biological activity and chemical reactivity.
ETHYL 7-CHLORO-4-HYDROXYQUINOLINE-3-CARBOXYLATE: Lacking the cyclohexyl group, this compound may have different steric and electronic properties, affecting its interactions with biological targets.
ETHYL 6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE: This compound lacks the chloro group, which may influence its chemical stability and reactivity.
The uniqueness of ETHYL 7-CHLORO-6-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
55376-54-0 |
|---|---|
分子式 |
C18H20ClNO3 |
分子量 |
333.8 g/mol |
IUPAC名 |
ethyl 7-chloro-6-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3/c1-2-23-18(22)14-10-20-16-9-15(19)12(8-13(16)17(14)21)11-6-4-3-5-7-11/h8-11H,2-7H2,1H3,(H,20,21) |
InChIキー |
LPBQDZDQOYFEBU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)C3CCCCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


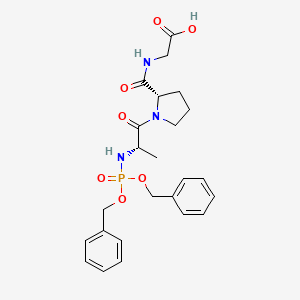
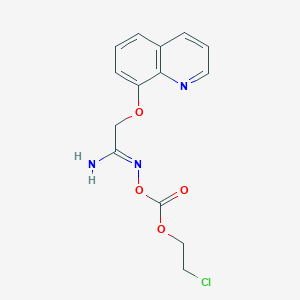
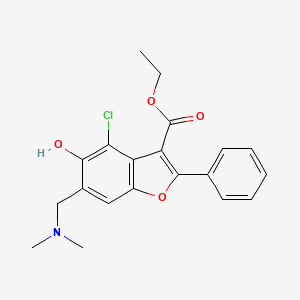
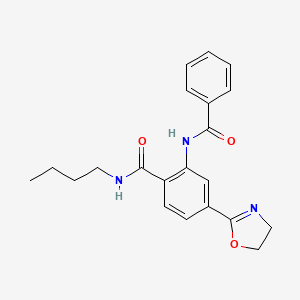
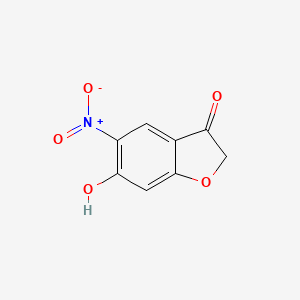
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)






![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

